molecular formula C11H13NO2 B14003151 N-(2-allyl-3-hydroxyphenyl)acetamide CAS No. 37439-79-5

N-(2-allyl-3-hydroxyphenyl)acetamide

Cat. No.: B14003151
CAS No.: 37439-79-5
M. Wt: 191.23 g/mol
InChI Key: DCGKMAMUVWHACT-UHFFFAOYSA-N
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Description

N-(2-allyl-3-hydroxyphenyl)acetamide (CAS: 37439-79-5) is a phenylacetamide derivative characterized by a hydroxy group at the 3-position of the phenyl ring and an allyl group (-CH₂CH=CH₂) at the 2-position. Its molecular formula is C₁₁H₁₃NO₂, with a molecular weight of 191.23 g/mol . The compound’s structural features, particularly the electron-donating hydroxy group and the reactive allyl moiety, contribute to its unique chemical reactivity and biological activity.

Key structural identifiers:

  • IUPAC Name: N-(3-hydroxy-2-prop-2-enylphenyl)acetamide
  • SMILES: CC(=O)NC1=C(C(=CC=C1)O)CC=C
  • PubChem CID: 825830

Properties

IUPAC Name

N-(3-hydroxy-2-prop-2-enylphenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO2/c1-3-5-9-10(12-8(2)13)6-4-7-11(9)14/h3-4,6-7,14H,1,5H2,2H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCGKMAMUVWHACT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=C(C(=CC=C1)O)CC=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001248491
Record name N-[3-Hydroxy-2-(2-propen-1-yl)phenyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001248491
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

37439-79-5
Record name N-[3-Hydroxy-2-(2-propen-1-yl)phenyl]acetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=37439-79-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-[3-Hydroxy-2-(2-propen-1-yl)phenyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001248491
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-allyl-3-hydroxyphenyl)acetamide typically involves the reaction of 2-allyl-3-hydroxyaniline with acetic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

    Starting Materials: 2-allyl-3-hydroxyaniline and acetic anhydride.

    Reaction Conditions: The reaction is usually conducted in a solvent such as dichloromethane or ethanol, at a temperature range of 0-25°C.

    Procedure: The 2-allyl-3-hydroxyaniline is dissolved in the solvent, and acetic anhydride is added dropwise with stirring. The reaction mixture is then allowed to react for several hours, followed by purification through recrystallization or column chromatography.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions: N-(2-allyl-3-hydroxyphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The amide group can be reduced to form an amine.

    Substitution: The allyl group can participate in substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Halogenating agents like bromine (Br2) or nitrating agents like nitric acid (HNO3).

Major Products:

    Oxidation: Formation of 2-allyl-3-hydroxybenzaldehyde or 2-allyl-3-hydroxybenzoic acid.

    Reduction: Formation of N-(2-allyl-3-hydroxyphenyl)ethylamine.

    Substitution: Formation of halogenated or nitrated derivatives of this compound.

Scientific Research Applications

N-(2-allyl-3-hydroxyphenyl)acetamide has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2-allyl-3-hydroxyphenyl)acetamide involves its interaction with specific molecular targets and pathways. For instance, it may exert its effects by modulating enzyme activity or interacting with cellular receptors. The hydroxy group can participate in hydrogen bonding, while the allyl group can undergo metabolic transformations, contributing to the compound’s biological activity.

Comparison with Similar Compounds

Structural and Functional Group Comparisons

Compound Name Structural Features Key Differences from Target Compound Biological Activity Reference
N-(4-acetylphenyl)acetamide Acetyl group at para position Lacks allyl and hydroxy groups Moderate antioxidant activity
N-(2-methoxyphenyl)acetamide Methoxy (-OCH₃) at 2-position Methoxy vs. hydroxy; no allyl group Altered electronic properties
N-(3-hydroxyphenyl)acetamide Hydroxy group at meta position No allyl group; simpler structure Lower reactivity
N-(4-hydroxyphenyl)acetamide Hydroxy group at para position Different substitution pattern Analgesic (similar to paracetamol)
N-[3-allyl-4-hydroxyphenyl]acetamide Allyl at 3-position, hydroxy at 4-position Positional isomer of target compound Unreported; structural analog

Impact of Functional Groups on Reactivity and Bioactivity

  • Allyl Group: The allyl moiety in this compound enhances its reactivity in electrophilic addition and radical reactions compared to non-allylated analogs like N-(3-hydroxyphenyl)acetamide .
  • Hydroxy Group : The 3-hydroxy group facilitates hydrogen bonding with biological targets, improving binding affinity. This is absent in N-(4-acetylphenyl)acetamide, which shows weaker antioxidant activity .
  • Substitution Patterns : Positional isomers, such as N-[3-allyl-4-hydroxyphenyl]acetamide (hydroxy at 4-position), exhibit distinct electronic properties due to altered resonance effects .

Pharmacological Potential

Preliminary studies suggest interactions with enzymes and receptors involved in inflammation and microbial proliferation, though detailed pharmacokinetic data (e.g., absorption, metabolism) remain understudied .

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